2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-12(2)20-23-21-18(22(26)24(20)14-7-5-13(3)6-8-14)19(25)16-10-9-15(27-4)11-17(16)28-21/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGUZCGJXQHTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2C(C)C)OC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-isopropyl-8-methoxy-chromen-4-one and p-tolylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Medicine: Researchers explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: The compound’s unique properties make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused ring system and are known for their therapeutic potential.
Pyrido[2,3-d]pyrimidine derivatives: Another class of compounds with similar structural features and biological properties.
Uniqueness
2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its specific substituents, which confer unique chemical and biological properties
Biological Activity
2-Isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic organic compound belonging to the class of chromeno-pyrimidine derivatives. These compounds are notable for their diverse biological activities, which have garnered attention in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-pyrimidine core with various substituents including isopropyl, methoxy, and p-tolyl groups. The structural formula can be represented as follows:
This unique configuration contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions can modulate cellular pathways leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or other metabolic pathways.
- Receptor Modulation : It may act on specific receptors that regulate cellular signaling.
Further studies are required to elucidate the exact molecular mechanisms and pathways involved.
Anticancer Activity
Research has indicated that chromeno-pyrimidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation and induce apoptosis in cancer cell lines. The specific activity of this compound against various cancer types needs further investigation.
Anti-inflammatory Effects
The compound has potential anti-inflammatory effects. In vitro assays suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.
Antimicrobial Properties
Preliminary studies indicate that derivatives of chromeno-pyrimidine compounds possess antimicrobial activity against various pathogens. The effectiveness of this compound against bacterial and fungal strains remains to be fully characterized.
Case Studies
Several case studies have explored the biological activities of related chromeno-pyrimidine compounds:
- Inhibition of Cancer Cell Lines :
- A study demonstrated that a related chromeno-pyrimidine derivative significantly inhibited the growth of A431 vulvar epidermal carcinoma cells with an IC50 value indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chromeno-Pyrimidine Derivative | A431 | 15 ± 1.5 |
- Anti-inflammatory Assays :
- Another study evaluated the anti-inflammatory potential of similar compounds by measuring the inhibition of COX enzymes in vitro.
| Compound | COX Inhibition (%) |
|---|---|
| Chromeno-Pyrimidine Derivative | 75% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
